![molecular formula C21H29N3O2 B5500789 N-{4-oxo-4-[(3R*,3aR*,7aR*)-3-phenylhexahydro-4,7-ethanopyrrolo[3,2-b]pyridin-1(2H)-yl]butyl}acetamide](/img/structure/B5500789.png)
N-{4-oxo-4-[(3R*,3aR*,7aR*)-3-phenylhexahydro-4,7-ethanopyrrolo[3,2-b]pyridin-1(2H)-yl]butyl}acetamide
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Description
Synthesis Analysis
The synthesis of N-{4-oxo-4-[(3R*,3aR*,7aR*)-3-phenylhexahydro-4,7-ethanopyrrolo[3,2-b]pyridin-1(2H)-yl]butyl}acetamide and related compounds involves intricate steps including catalytic hydrogenation, ozonation, and Claisen-Schmidt condensation, among others. For instance, the ozonation of N-Boc-protected 3-methylidene-4-phenyl-5-(trifluoromethyl)pyrrolidin-2-one leads to its transformation, facilitating the synthesis of fluorinated structural derivatives through catalytic hydrogenation (J. Kuznecovs et al., 2020).
Molecular Structure Analysis
The molecular structure of related compounds showcases significant features like planarity and dihedral angles, which indicate the orientation of phenyl and pyridyl groups in relation to the amide unit. For example, the crystal structure and DFT study of N-phenyl-N-(pyridin-4-yl)acetamide reveal the almost planar structure of the amide unit, with dihedral angles suggesting non-conjugation with phenyl or pyridyl groups (S. Umezono & T. Okuno, 2015).
Chemical Reactions and Properties
Chemical reactions involving this compound and its analogs often include transformations such as oxidative cyclization and condensation, leading to the formation of structurally diverse derivatives. For instance, iodine-mediated oxidative cyclization of (1R)-N-[1-(4-bromophenyl)-3-butenyl]acetamide plays a crucial role in constructing a pyrrolidine ring system, which is pivotal in the synthesis of novel compounds (Takashi Hashihayata et al., 2002).
Scientific Research Applications
Chemical Reactions and Synthesis
- Olefin Reactions with α-Cyanoacetamide : The reaction of phenyl or 4-chlorophenyl-substituted olefins with α-cyanoacetamide in the presence of manganese(III) acetate leads to the formation of 2-butenamides and 2-buten-4-olides, demonstrating a method for synthesizing complex amides and lactones from simpler olefin substrates. This reaction pathway could potentially be applicable to the synthesis of related acetamide derivatives, including those with complex structures similar to the compound (Sato et al., 1987).
- Crystal Structure Analysis : Studies on the crystal structure, such as that of N-phenyl-N-(pyridin-4-yl)acetamide, offer insights into the planarity and conformational preferences of acetamide compounds, which are crucial for understanding their chemical reactivity and potential binding interactions in biological systems (Umezono & Okuno, 2015).
- Corrosion Inhibition : Acetamide derivatives, specifically those with long alkyl side chains, have been evaluated as corrosion inhibitors. This suggests potential applications of similar compounds in protecting materials from corrosion, highlighting their utility in industrial applications (Yıldırım & Çetin, 2008).
properties
IUPAC Name |
N-[4-oxo-4-[(2R,3R,6R)-3-phenyl-1,5-diazatricyclo[5.2.2.02,6]undecan-5-yl]butyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O2/c1-15(25)22-11-5-8-19(26)24-14-18(16-6-3-2-4-7-16)21-20(24)17-9-12-23(21)13-10-17/h2-4,6-7,17-18,20-21H,5,8-14H2,1H3,(H,22,25)/t18-,20+,21+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFNDJHIQFTWCLL-CEWLAPEOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCCC(=O)N1CC(C2C1C3CCN2CC3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NCCCC(=O)N1C[C@H]([C@@H]2[C@H]1C3CCN2CC3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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